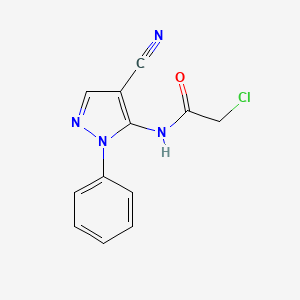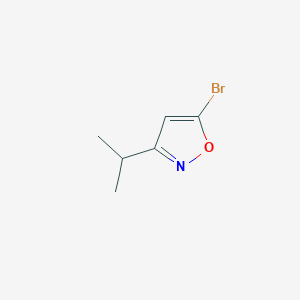![molecular formula C21H29N5 B2561369 4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 890623-72-0](/img/structure/B2561369.png)
4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This division of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines and similar compounds often involves complex chemical reactions . For example, one study described the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .Molecular Structure Analysis
The molecular structure of these compounds can be quite complex. For instance, the InChI code for a similar compound, 4-(3,5-dimethyl-1-piperidinyl)-1-butanamine, is 1S/C11H24N2/c1-10-7-11(2)9-13(8-10)6-4-3-5-12/h10-11H,3-9,12H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving these compounds can be diverse and complex . For example, one study reported that the isolated N-propargyl amide molecules reacted with the base to give cyclic products quickly .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, 4-(3,5-dimethyl-1-piperidinyl)-1-butanamine is a liquid at room temperature with a molecular weight of 184.32 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
- Pyrazolopyrimidines have been synthesized and evaluated for their insecticidal and antimicrobial potential, highlighting the importance of the pyrazolopyrimidine scaffold in developing new bioactive compounds (Deohate & Palaspagar, 2020).
- New pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines have been synthesized for the preparation of tetraheterocyclic systems, demonstrating the versatility of pyrazolopyrimidine derivatives in complex molecule construction (El-Essawy, 2010).
Biological Activity Exploration
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of pyrazolopyrimidine-based compounds in cancer and inflammation treatment (Rahmouni et al., 2016).
- Pyrazolopyrimidines have been investigated for their antimicrobial, anti-inflammatory, and analgesic activities, further expanding their potential use in medical treatments (Zaki, Sayed, & Elroby, 2016).
Anticancer Activity Assessment
- Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][1,2,3]triazines have been synthesized and their in vitro anticancer activity has been evaluated, demonstrating the promise of pyrazolopyrimidine frameworks in developing anticancer agents (Hassan, Moustafa, & Awad, 2017).
Drug Delivery System Development
- The pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines have been improved through nanosystem approaches for drug delivery, highlighting the importance of formulation strategies in enhancing the bioavailability of pyrazolopyrimidine-based drugs (Vignaroli et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its normal function and thus inhibiting cell proliferation . This results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine affects the cell cycle progression pathway . This leads to cell growth arrest at the G0-G1 stage , thereby affecting the downstream effects of cell proliferation.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is the inhibition of cell proliferation . This leads to a significant alteration in cell cycle progression and the induction of apoptosis within cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5/c1-6-7-17-10-18(25-11-13(2)8-14(3)12-25)26-21(23-17)19-15(4)9-16(5)22-20(19)24-26/h9-10,13-14H,6-8,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGSBAUJSNZNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CC(CC(C4)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


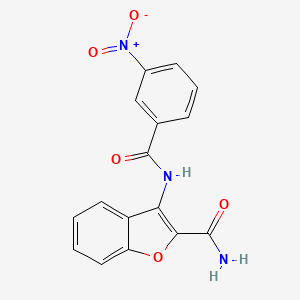
![N-Methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2561289.png)
![6-Amino-4-(4-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2561290.png)
![methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate](/img/structure/B2561293.png)
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2561294.png)
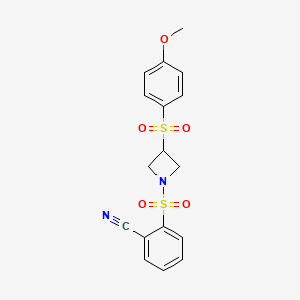

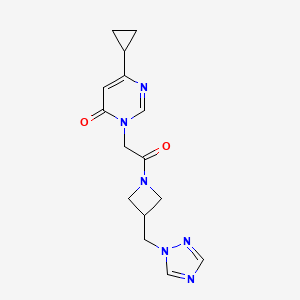
![7-Azaspiro[3.5]nonane-7-carbonyl chloride](/img/structure/B2561299.png)


